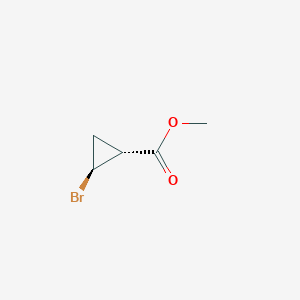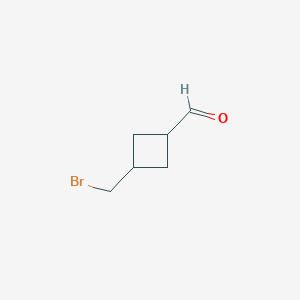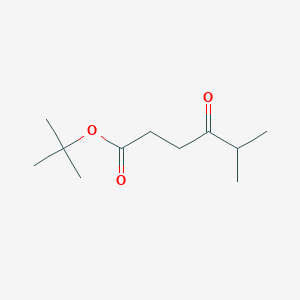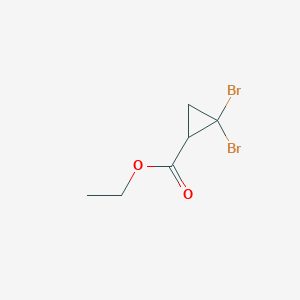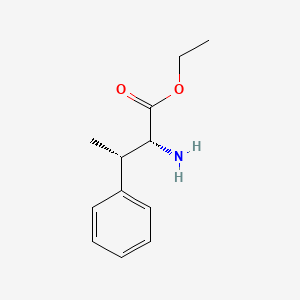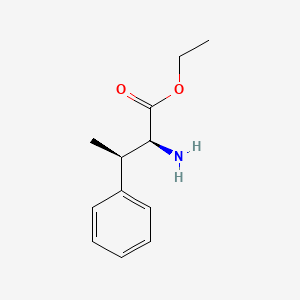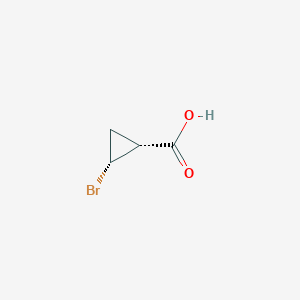
cis-2-Bromo-cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2-Bromo-cyclopropanecarboxylic acid: is an organic compound with the molecular formula C4H5BrO2. It is a cyclopropane derivative where a bromine atom is attached to the second carbon of the cyclopropane ring, and a carboxylic acid group is attached to the first carbon. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical syntheses and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Bromo-cyclopropanecarboxylic acid typically involves the bromination of cyclopropanecarboxylic acid. One common method is the addition of bromine to cyclopropanecarboxylic acid in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the formation of the cis isomer.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: cis-2-Bromo-cyclopropanecarboxylic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding cyclopropane derivatives with different functional groups.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted cyclopropane derivatives.
- Oxidation reactions produce oxidized cyclopropane compounds.
- Reduction reactions result in alcohol derivatives of cyclopropane.
Aplicaciones Científicas De Investigación
cis-2-Bromo-cyclopropanecarboxylic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Used in the synthesis of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cis-2-Bromo-cyclopropanecarboxylic acid involves its reactivity due to the strained cyclopropane ring and the presence of the bromine atom. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. The carboxylic acid group can participate in various reactions, including esterification and amidation, contributing to the compound’s versatility in chemical synthesis.
Comparación Con Compuestos Similares
trans-2-Bromo-cyclopropanecarboxylic acid: The trans isomer of the compound, differing in the spatial arrangement of the bromine and carboxylic acid groups.
2-Chloro-cyclopropanecarboxylic acid: Similar structure but with a chlorine atom instead of bromine.
Cyclopropanecarboxylic acid: The parent compound without the bromine substitution.
Uniqueness: cis-2-Bromo-cyclopropanecarboxylic acid is unique due to its specific cis configuration, which can influence its reactivity and interactions in chemical reactions. The presence of the bromine atom also imparts distinct chemical properties compared to its chlorine or unsubstituted counterparts.
Propiedades
IUPAC Name |
(1R,2R)-2-bromocyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKVGTCMSVLBCD-STHAYSLISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
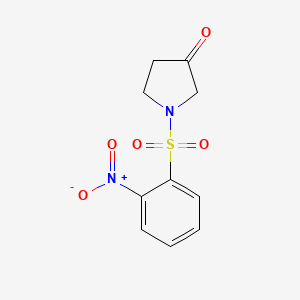
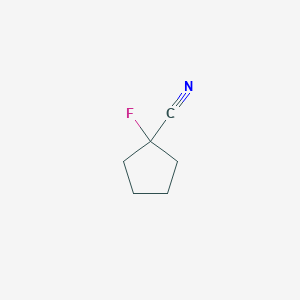
![[(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester](/img/structure/B8185538.png)
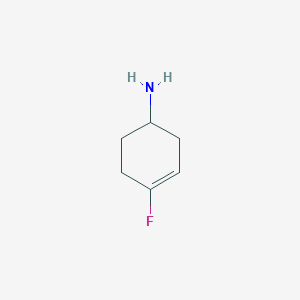
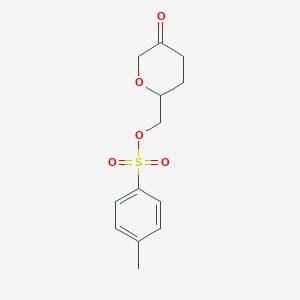
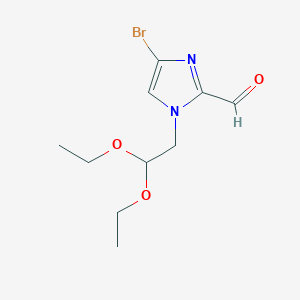
![Hexahydro-cyclopenta[c]furan-4-one](/img/structure/B8185569.png)

